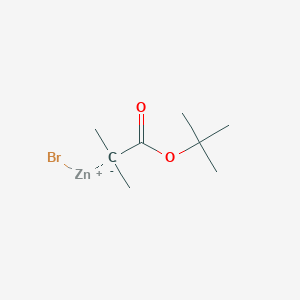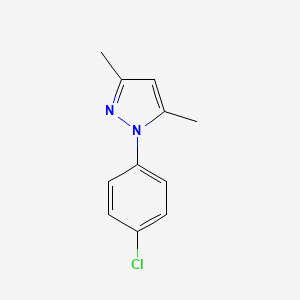
3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% (3-APFBN) is a synthetic compound used in various scientific research and laboratory experiments. It is a heterocyclic compound that contains a pyridine ring, a nitrile group, and a fluorobenzene group. It is produced by a chemical synthesis process and is used in a variety of applications, including drug development, organic chemistry, and biochemistry.
作用机制
3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% is a small molecule that can bind to proteins and enzymes, altering their structure and function. The binding of 3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% to a protein or enzyme can cause changes in its activity, such as increased or decreased activity. It can also affect the stability of the protein or enzyme, allowing it to be degraded or stabilized.
Biochemical and Physiological Effects
3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of cholesterol and fatty acids, leading to reduced cholesterol and triglyceride levels. It has also been shown to inhibit the activity of enzymes involved in the synthesis of glucose, leading to reduced blood glucose levels. Additionally, 3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% has been shown to inhibit the activity of some cancer-causing enzymes, leading to reduced tumor growth.
实验室实验的优点和局限性
3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% has several advantages for laboratory experiments. It is relatively inexpensive to produce and is easy to store. Additionally, it is a small molecule, so it can easily penetrate cells and bind to proteins and enzymes. One limitation of 3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% is that it can be toxic at high concentrations, so it must be used with caution.
未来方向
There are a number of potential future directions for the use of 3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% in scientific research. It could be used to develop new drugs and treatments for a variety of diseases, including cancer and cardiovascular disease. It could also be used to study the structure and function of proteins and enzymes, leading to a better understanding of how these molecules work and how they can be manipulated. Additionally, 3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% could be used to study the effects of small molecules on cell signaling pathways, leading to a better understanding of how cells communicate and respond to external stimuli. Finally, 3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% could be used to study the effects of environmental toxins on cellular processes, leading to a better understanding of how these toxins can affect human health.
合成方法
3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% is synthesized from the reaction of 3-aminopyridine and 4-fluorobenzonitrile. The reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate, and is conducted in an organic solvent, such as ethanol or dimethylformamide. The reaction is typically run at a temperature of 70-90°C for 1-2 hours. The reaction yields a 95% pure product.
科学研究应用
3-(6-Aminopyridin-3-yl)-4-fluorobenzonitrile, 95% has a variety of applications in scientific research. It is used in drug development as a substrate for the synthesis of novel compounds. It is also used in organic chemistry as a reagent in the synthesis of other compounds. In biochemistry, it is used as a model compound to study the structure and function of proteins and enzymes.
属性
IUPAC Name |
3-(6-aminopyridin-3-yl)-4-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-11-3-1-8(6-14)5-10(11)9-2-4-12(15)16-7-9/h1-5,7H,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFWMNOLTSSMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CN=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329933.png)
![5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329937.png)




![5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329986.png)

![[4-(6-Aminopyridin-3-yl)phenyl]methanol, 95%](/img/structure/B6330009.png)


